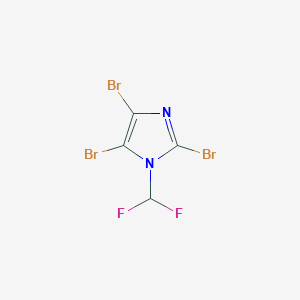

![molecular formula C6H3BrN2O2S B2459354 7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione CAS No. 41102-02-7](/img/structure/B2459354.png)

7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione

Descripción general

Descripción

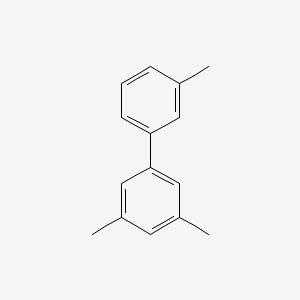

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound . It has a molecular formula of C6H3BrN2O2S and an average mass of 247.069 Da .

Synthesis Analysis

The synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves a reaction that yields 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine. The resulting solid is filtered, washed with water, and dried to obtain the final product .Molecular Structure Analysis

The molecular structure of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a solid compound . It has a molecular weight of 247.06900 . The compound should be stored in an inert atmosphere, in a dark place, and under -20°C .Aplicaciones Científicas De Investigación

Anticancer Agent Synthesis

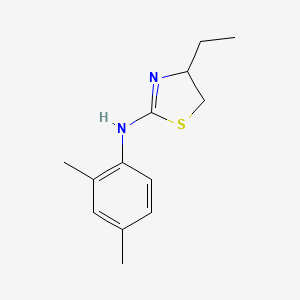

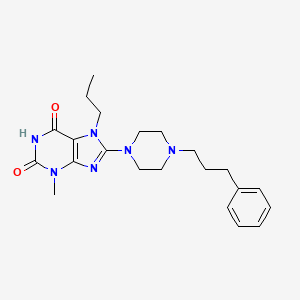

7-Bromothieno[3,2-d]pyrimidine derivatives containing a piperazine unit have been explored as potential anticancer agents. This research involved the design and synthesis of novel compounds, with a focus on their role as protein tyrosine kinase inhibitors, a key target in cancer therapy (Jiang Da-hong, 2012).

Antimicrobial Activity

The compound has been used in the synthesis of new derivatives with potential antimicrobial activities. For instance, the creation of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives showed varying degrees of antimicrobial activities, highlighting the versatility of this compound in synthesizing bioactive molecules (R. Faty, M. Rashed, M. Youssef, 2015).

Biomedical Research

In biomedical research, derivatives of this compound have been synthesized and evaluated for their potential in HIV RT (reverse transcriptase) inhibition. The structural diversity of these compounds allows for significant variation in biopharmaceutical properties, making them a subject of interest in the development of antiretroviral agents (R. Romeo et al., 2019).

Nucleoside Analog Synthesis

A bifacial nucleoside derived from 7-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been synthesized and incorporated into DNA oligonucleotides. This innovative approach demonstrates the compound's utility in molecular biology, particularly in the study of DNA structure and function (Dongwon Shin, Y. Tor, 2011).

Green Chemistry Applications

This compound has been involved in green chemistry applications, such as the catalyst-free synthesis of novel derivatives in aqueous media. These methods feature environmentally friendly procedures, highlighting the compound's role in sustainable chemistry practices (Changsheng Yao et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione are currently unknown. This compound is a unique chemical used by early discovery researchers

Pharmacokinetics

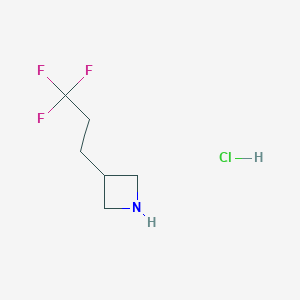

Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound.

Propiedades

IUPAC Name |

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O2S/c7-2-1-12-4-3(2)8-6(11)9-5(4)10/h1H,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTGKZVCJRAADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=O)NC(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)

![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)

![Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2459283.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)

![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)

![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)